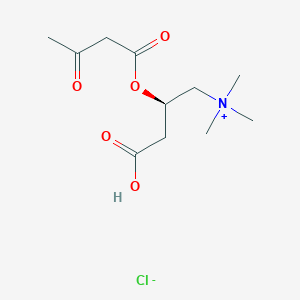

Acetoacetyl-L-carnitine chloride

Description

The exact mass of the compound this compound is 281.1030004 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-(3-oxobutanoyloxy)propyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h9H,5-7H2,1-4H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZPBRZOMFSAAF-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Acetoacetyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-L-carnitine, a short-chain acylcarnitine, plays a role in the transport of acetyl and acetoacetyl groups across mitochondrial membranes and is involved in various metabolic pathways. Its biosynthesis is not a multi-step pathway but rather a reversible enzymatic reaction catalyzed by Carnitine O-acetyltransferase (CRAT). This guide provides a comprehensive overview of the biosynthesis of Acetoacetyl-L-carnitine, detailing the enzyme responsible, the reaction kinetics, and the experimental protocols for its study.

The Key Enzyme: Carnitine O-acetyltransferase (CRAT)

The synthesis of Acetoacetyl-L-carnitine is catalyzed by the enzyme Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT). CRAT is a crucial enzyme in cellular energy metabolism, facilitating the reversible transfer of short- and medium-chain acyl groups between coenzyme A (CoA) and L-carnitine.

Structure and Function

CRAT is a monomeric protein with a molecular weight of approximately 70 kDa. Its structure consists of two domains, an N-terminal domain and a C-terminal domain, which share a similar protein fold. The active site is located at the interface of these two domains. The catalytic mechanism involves a highly conserved histidine residue (His343) that acts as a general base, deprotonating the hydroxyl group of L-carnitine, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA substrate.

Substrate Specificity

CRAT exhibits broad substrate specificity for short- and medium-chain acyl-CoAs, with chain lengths from C2 to C10. While its primary substrate is acetyl-CoA, it can also utilize other acyl-CoAs, including acetoacetyl-CoA, to form the corresponding acylcarnitines.

The Biosynthesis Reaction

The biosynthesis of Acetoacetyl-L-carnitine is a single, reversible enzymatic reaction:

Acetoacetyl-CoA + L-carnitine ⇌ Acetoacetyl-L-carnitine + Coenzyme A

This reaction is catalyzed by Carnitine O-acetyltransferase (CRAT). The chloride salt form, Acetoacetyl-L-carnitine chloride, is a stable form of the molecule often used in research and pharmaceutical applications.

Biosynthesis of Acetoacetyl-L-carnitine.

Quantitative Data

| Substrate | Enzyme | Km (µM) | Vmax (units/mg) | Tissue/Organism |

| Acetyl-CoA | CRAT | 35 - 100 | Not specified | Pigeon Breast Muscle |

| L-carnitine | CRAT | 250 - 500 | Not specified | Pigeon Breast Muscle |

| Acetyl-CoA | CRAT | 45 | Not specified | Rat Liver Mitochondria |

| L-carnitine | CRAT | 330 | Not specified | Rat Liver Mitochondria |

Cellular Concentrations:

| Metabolite | Concentration (µM) | Tissue/Compartment |

| L-carnitine | 2000 - 5000 | Muscle |

| L-carnitine | 50 - 100 | Plasma |

| Acetyl-CoA | 20 - 200 | Mitochondrial Matrix |

| Coenzyme A | 5 - 20 | Mitochondrial Matrix |

Experimental Protocols

Carnitine O-acetyltransferase (CRAT) Activity Assay

This protocol describes a common spectrophotometric method for measuring CRAT activity. The assay measures the forward reaction, the formation of acetyl-CoA from acetyl-L-carnitine and CoA, by monitoring the increase in absorbance at 412 nm due to the reaction of the liberated CoA with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

Acetyl-L-carnitine solution (10 mM)

-

Coenzyme A solution (1 mM)

-

Purified CRAT enzyme or tissue homogenate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB solution, and acetyl-L-carnitine in a cuvette.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the CRAT enzyme or tissue homogenate to the cuvette.

-

Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve. One unit of CRAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the specified conditions.

Workflow for CRAT activity assay.

Quantification of Acetoacetyl-L-carnitine by HPLC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of Acetoacetyl-L-carnitine in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., deuterated Acetoacetyl-L-carnitine)

-

Acetonitrile

-

Methanol

-

Formic acid

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard.

-

Precipitate proteins by adding cold acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

HPLC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the analytes using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Acetoacetyl-L-carnitine and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Acetoacetyl-L-carnitine.

-

Determine the concentration of Acetoacetyl-L-carnitine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Metabolic Context and Significance

The formation of Acetoacetyl-L-carnitine is significant in the context of ketone body metabolism and fatty acid oxidation. Acetoacetyl-CoA is a key intermediate in these pathways. The conversion of acetoacetyl-CoA to Acetoacetyl-L-carnitine by CRAT allows for the transport of the acetoacetyl group out of the mitochondria, potentially for use in other cellular compartments or for excretion. This reaction also regenerates free Coenzyme A in the mitochondria, which is essential for the continued operation of the TCA cycle and fatty acid β-oxidation.

Metabolic role of Acetoacetyl-L-carnitine synthesis.

Conclusion

The biosynthesis of this compound is a reversible enzymatic reaction catalyzed by Carnitine O-acetyltransferase. This process is integral to the regulation of mitochondrial acetyl-CoA and acetoacetyl-CoA pools, thereby influencing key metabolic pathways such as fatty acid oxidation and ketone body metabolism. The experimental protocols detailed in this guide provide a framework for the further investigation of this important biochemical reaction and its role in health and disease. Further research is warranted to elucidate the specific kinetic parameters of CRAT with acetoacetyl-CoA to gain a more complete understanding of its physiological function.

A Comparative Technical Analysis: Acetoacetyl-L-carnitine chloride and Acetyl-L-carnitine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Acetoacetyl-L-carnitine chloride and Acetyl-L-carnitine hydrochloride. While both are derivatives of the essential amino acid L-carnitine, they possess distinct chemical structures that confer different metabolic and physiological roles. This document outlines their chemical and physical properties, synthesis methodologies, known biological activities, and relevant experimental protocols. Particular emphasis is placed on their respective roles in cellular metabolism, neuroprotection, and potential therapeutic applications. Due to the extensive research available for Acetyl-L-carnitine hydrochloride, it serves as a well-characterized benchmark for understanding the potential, yet less explored, properties of this compound.

Introduction

L-carnitine and its esters are critical for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Acetyl-L-carnitine (ALCAR) is the most abundant and well-studied of these esters, playing a vital role in buffering the acetyl-CoA pool and exhibiting neuroprotective, cognitive-enhancing, and anti-depressive activities.[2][3][4] Acetoacetyl-L-carnitine, by contrast, is a less-investigated derivative. This guide aims to consolidate the available technical data for both the chloride and hydrochloride salt forms of these L-carnitine esters to aid researchers in their scientific endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Acetyl-L-carnitine hydrochloride is presented in Table 1.

| Property | This compound | Acetyl-L-carnitine hydrochloride |

| Molecular Formula | C₁₁H₂₀ClNO₅[5] | C₉H₁₈ClNO₄[6] |

| Molecular Weight | 281.73 g/mol [7] | 239.69 g/mol [6] |

| CAS Number | 123371-01-9[7] | 5080-50-2[8] |

| Appearance | White to off-white crystalline powder[5][7] | White crystalline powder[8] |

| Purity | >98%[7] | ≥98%[8] |

| Melting Point | 160-164°C (decomposition)[7] | ~194 °C (decomposition)[9] |

| Solubility | Soluble in water[7] | Soluble in water (100 mg/ml), ethanol (~20 mg/ml), DMF (~20 mg/ml), and DMSO (~10 mg/ml)[8][10] |

| Storage Conditions | 2-8°C, protect from moisture and light[7] | Ambient temperature[8] |

Synthesis Methodologies

This compound

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. Commercial suppliers indicate its use as a pharmaceutical intermediate and for research purposes.[7] The synthesis would likely involve the esterification of L-carnitine with a reactive derivative of acetoacetic acid.

Acetyl-L-carnitine hydrochloride

Several methods for the synthesis of Acetyl-L-carnitine hydrochloride have been described. A common approach involves the reaction of L-carnitine with acetic anhydride or acetyl chloride.

Example Synthetic Protocol: One patented method describes the addition of L-carnitine hydrochloride, acetic anhydride, and p-toluenesulfonic acid in a reaction vessel. The mixture is heated, then cooled, and the product is precipitated and purified through recrystallization.[11] Another approach involves the asymmetric reduction of ethyl γ-chloroacetoacetate to an intermediate which is then converted to Acetyl-L-carnitine hydrochloride.[12]

Biological Activity and Mechanisms of Action

This compound

The biological activity of this compound is not as extensively characterized as that of its acetylated counterpart. However, based on its constituent moieties, its potential roles can be inferred.

-

Mitochondrial Function and Energy Metabolism : It is suggested to enhance mitochondrial function and energy metabolism by facilitating the transport of fatty acids into the mitochondria.[5] The acetoacetyl group can be a source of ketone bodies, which are an alternative energy source for the brain and other tissues.

-

Neuroprotection : It is studied for its potential to protect neurons from damage, making it a candidate for research in neurodegenerative diseases.[5]

Acetyl-L-carnitine hydrochloride

Acetyl-L-carnitine hydrochloride has a well-documented range of biological activities.

-

Energy Metabolism : It facilitates the transport of acetyl-CoA into the mitochondria for entry into the Krebs cycle and is involved in the buffering of the intramitochondrial acetyl-CoA/CoA ratio.[3][13]

-

Neuroprotection and Cognitive Enhancement : It exhibits neuroprotective properties by reducing oxidative stress and supporting mitochondrial function.[14] It also serves as a precursor for the synthesis of acetylcholine, a key neurotransmitter.[4]

-

Analgesic Effects : It has been shown to have antinociceptive activity, potentially mediated through muscarinic cholinergic receptors or mGlu2 glutamate receptors.[8][15]

-

Gene Expression Modulation : It can act as an acetyl group donor for the acetylation of proteins, including histones, which can modulate gene expression. For instance, it can induce the upregulation of mGluR2 receptors via NF-κB p65 acetylation.[8]

Signaling Pathways

Hypothetical Metabolic Pathway for Acetoacetyl-L-carnitine

Caption: Hypothetical metabolic fate of Acetoacetyl-L-carnitine.

Key Signaling Pathways of Acetyl-L-carnitine

Caption: Major signaling pathways influenced by Acetyl-L-carnitine.

Experimental Protocols

Quantification of Carnitine Esters by HPLC

Objective: To determine the concentration of Acetoacetyl-L-carnitine and Acetyl-L-carnitine in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of carnitine and its esters.

-

Sample Preparation:

-

For plasma or serum samples, deproteinization is necessary. This can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.[16]

-

For tissue samples, homogenization in a suitable buffer is required, followed by extraction and deproteinization.

-

-

Derivatization (Optional but often necessary for UV or fluorescence detection):

-

Carnitine and its esters lack a strong chromophore. Derivatization with reagents like 1-aminoanthracene or p-bromophenacyl bromide can be performed to enhance detection sensitivity.[17]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[17][18]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[18][19] The pH is often acidic.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm or 260 nm) or fluorescence detection can be employed, depending on the derivatization agent used.[16][19] Mass spectrometry (MS) coupled with HPLC provides high specificity and sensitivity.[17]

-

-

Quantification:

-

A standard curve is generated using known concentrations of this compound and Acetyl-L-carnitine hydrochloride.

-

The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

-

Experimental Workflow for Assessing Neuroprotective Effects

Caption: Workflow for evaluating neuroprotective potential.

Discussion and Future Directions

Acetyl-L-carnitine hydrochloride is a well-established compound with a broad spectrum of documented biological effects, particularly in the realms of energy metabolism and neuroprotection. Its mechanisms of action are increasingly understood, involving direct participation in metabolic pathways and modulation of gene expression through epigenetic mechanisms.

This compound, while commercially available for research, remains a comparatively understudied molecule. Its structural similarity to Acetyl-L-carnitine and its possession of an acetoacetyl group suggest a plausible role in mitochondrial function and as a potential source of ketone bodies. Future research should focus on:

-

Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to directly compare the efficacy and potency of this compound and Acetyl-L-carnitine hydrochloride in various models of metabolic and neurological disorders.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of Acetoacetyl-L-carnitine is crucial to understand its bioavailability and metabolic fate.

-

Mechanism of Action Elucidation: Detailed studies are required to uncover the specific molecular targets and signaling pathways modulated by Acetoacetyl-L-carnitine.

Conclusion

This technical guide has provided a comparative overview of this compound and Acetyl-L-carnitine hydrochloride, highlighting the extensive knowledge base for the latter and the nascent understanding of the former. By presenting the available data in a structured format and outlining key experimental approaches, this document aims to facilitate further research into the therapeutic potential of these intriguing L-carnitine derivatives. The continued investigation of these compounds holds promise for the development of novel therapeutic strategies for a range of metabolic and neurological conditions.

References

- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Acetylcarnitine - Wikipedia [en.wikipedia.org]

- 4. Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Acetyl-L-Carnitine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. tradeindia.com [tradeindia.com]

- 8. Acetyl-L-Carnitine Hydrochloride - LKT Labs [lktlabs.com]

- 9. O-Acetyl-L-carnitine hydrochloride | 5080-50-2 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The preparation method of acetyl-L-carnitine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetyl-L-carnitine (chloride) - Biochemicals - CAT N°: 16948 [bertin-bioreagent.com]

- 14. Acetyl-L-Carnitine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 15. Acetyl-L-carnitine chloride - Creative Enzymes [creative-enzymes.com]

- 16. academic.oup.com [academic.oup.com]

- 17. research.unipd.it [research.unipd.it]

- 18. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. glsciences.com [glsciences.com]

The Physiological Role of Acetoacetyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-L-carnitine chloride is an acetylated derivative of the amino acid L-carnitine, playing a pivotal role in cellular energy metabolism. Its unique chemical structure, featuring an acetyl group, allows it to readily cross the blood-brain barrier, conferring significant neuroprotective and cognitive-enhancing properties.[1][2] This technical guide provides an in-depth exploration of the physiological functions of this compound, with a focus on its mechanism of action, involvement in key signaling pathways, and a summary of relevant experimental data. The information presented is intended to support further research and drug development efforts in areas such as neurodegenerative diseases, metabolic disorders, and age-related cognitive decline.

Core Physiological Functions and Mechanism of Action

The primary physiological role of Acetoacetyl-L-carnitine revolves around its critical function in mitochondrial energy production. It acts as a shuttle for acetyl groups and fatty acids across the inner mitochondrial membrane, a process essential for cellular respiration.

1. Facilitation of Fatty Acid Oxidation: L-carnitine and its acetylated form are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[3][4][5] This process, often referred to as the "carnitine shuttle," is vital for generating ATP from lipid stores, particularly during periods of fasting or prolonged exercise.[6]

2. Acetyl Group Donation and Acetyl-CoA Formation: Acetoacetyl-L-carnitine serves as a donor of acetyl groups, which are critical for the formation of acetyl-CoA.[7][8] Acetyl-CoA is a central molecule in cellular metabolism, feeding into the Krebs cycle (tricarboxylic acid cycle) to produce ATP.[9] By providing a readily available source of acetyl groups, Acetoacetyl-L-carnitine supports robust energy metabolism, particularly in high-energy-demand tissues like the brain and muscle.

3. Neurotransmission and Neuroprotection: The ability of Acetoacetyl-L-carnitine to cross the blood-brain barrier is a key feature distinguishing it from L-carnitine.[1][2][10] In the central nervous system, it contributes to the synthesis of the neurotransmitter acetylcholine and modulates glutamatergic and cholinergic pathways.[3][11][12] Its neuroprotective effects are multifaceted, encompassing the reduction of oxidative stress, inhibition of excitotoxicity, and support of mitochondrial function in neurons.[7][13]

4. Modulation of Gene Expression: Emerging evidence suggests that Acetoacetyl-L-carnitine can influence gene expression through epigenetic mechanisms.[14] By providing acetyl groups for histone acetylation, it can modulate the transcription of genes involved in mitochondrial biogenesis and antioxidant defense.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies investigating the effects of Acetoacetyl-L-carnitine (referred to as ALCAR in many studies).

Table 1: Pharmacokinetic Parameters of L-carnitine and its Analogs

| Parameter | L-carnitine | Acetyl-L-carnitine (ALC) | Propionyl-L-carnitine (PLC) |

| Maximum Plasma Concentration (Cmax) | 84.7 ± 25.2 µmol·L⁻¹ | 12.9 ± 5.5 µmol·L⁻¹ | 5.08 ± 3.08 µmol·L⁻¹ |

| Area Under the Curve (AUC₀-∞) | 2676.4 ± 708.3 µmol·L⁻¹·h | 166.2 ± 77.4 µmol·L⁻¹·h | 155.6 ± 264.2 µmol·L⁻¹·h |

| Elimination Half-life (t½) | 60.3 ± 15.0 h | 35.9 ± 28.9 h | 25.7 ± 30.3 h |

| Time to Reach Cmax (Tmax) | 3.4 ± 0.46 h | Not specified | Not specified |

| Data from a study with a single oral administration of 2.0 g L-carnitine in 12 healthy volunteers.[16][17] |

Table 2: Effects of ALCAR on Oxidative Stress Markers in the Brain of Old Rats

| Biomarker | Control (Old Rats) | L-carnitine Treated | ALCAR Treated |

| Lipid Peroxidation (Malondialdehyde, MDA) | Increased with age | No significant change | Decreased |

| Oxidized Nucleotides (oxo8dG/oxo8G) Immunostaining | Increased with age | No significant change | Decreased |

| Nitrotyrosine Immunostaining | Increased with age | No significant change | Decreased |

| Aged rats (23 months) were given 0.15% ALCAR or L-carnitine in drinking water for 4 weeks.[18] |

Table 3: Effect of ALCAR on Cisplatin-Induced Apoptosis in Rat Hair Cells

| Treatment Group | Number of TUNEL-positive hair cells (mean ± SD) |

| Group 1 (Control) | 0.016 ± 0.009 |

| Group 2 (ALCAR only) | 0.016 ± 0.009 |

| Group 3 (Cisplatin only) | 0.096 ± 0.02 |

| Group 4 (Cisplatin + ALCAR) | 0.024 ± 0.009 |

| Data shows a statistically significant increase in apoptosis in the cisplatin-only group, which is significantly reduced by concomitant ALCAR administration.[19] |

Key Signaling Pathways and Experimental Workflows

The physiological effects of Acetoacetyl-L-carnitine are mediated through its influence on several key cellular pathways. The following diagrams illustrate these pathways and a typical experimental workflow for investigating its neuroprotective effects.

References

- 1. healthaid.co.uk [healthaid.co.uk]

- 2. australiansportsnutrition.com.au [australiansportsnutrition.com.au]

- 3. Neuroprotective Effects of Pre-Treament with l-Carnitine and Acetyl-l-Carnitine on Ischemic Injury In Vivo and In Vitro [mdpi.com]

- 4. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]

- 6. google.com [google.com]

- 7. Acetyl-Lcarnitine and Neuroprotection [flipper.diff.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mrsupplement.com.au [mrsupplement.com.au]

- 11. caymanchem.com [caymanchem.com]

- 12. [Physiological functions of carnitine and carnitine transporters in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 17. utppublishing.com [utppublishing.com]

- 18. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

An In-depth Technical Guide to the Solubility and Stability of Acetoacetyl-L-carnitine chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of Acetoacetyl-L-carnitine chloride is limited. This guide summarizes the available information and provides generalized, industry-standard experimental protocols for researchers to determine these properties. The methodologies described are based on common practices for the characterization of chemical compounds in a drug development context.

Introduction

This compound is a derivative of L-carnitine, a compound essential for fatty acid metabolism and energy production within the mitochondria. Like other carnitine esters, it is investigated for its potential neuroprotective, cognitive-enhancing, and metabolic benefits[1]. Its unique acetoacetyl group suggests a potential role in ketone body metabolism, making it a compound of interest for research in neurodegenerative diseases, metabolic disorders, and sports nutrition[1].

A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is critical for its development as a research tool or therapeutic agent. These parameters are fundamental for designing valid in vitro and in vivo experiments, developing analytical methods, and creating stable formulations.

This technical guide provides a summary of the currently available data on the solubility and stability of this compound and offers detailed, generalized protocols for their experimental determination.

Physicochemical Properties

This compound is a white to off-white, crystalline powder[1][2]. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[2]. This property necessitates careful handling and storage to prevent degradation and ensure the accuracy of experimental results.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₂₀ClNO₅ | [1][2] |

| Molecular Weight | 281.73 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 160-164°C (with decomposition) | [2] |

| CAS Number | 123371-01-9 or 33758-12-2 | [2] |

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and is essential for preparing solutions for experimental assays. Currently, only qualitative solubility data for this compound is available.

Quantitative Solubility Data

The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | > Soluble (quantitative value not specified) | [2] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Methanol | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |

| Propylene Glycol | 25 | Data not available |

Experimental Protocol: Determining Thermodynamic Solubility

This protocol describes a standard shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Selection of solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining particulates. Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.

Stability Profile

Stability is a measure of a compound's resistance to chemical degradation under various conditions. This compound is known to be hygroscopic and is recommended to be stored at refrigerated temperatures, protected from light and moisture[1][2].

Known Stability and Storage Data

| Parameter | Data | Reference |

| Hygroscopicity | Hygroscopic | [2] |

| Recommended Storage | 2-8°C, protect from moisture and light | [2] |

| Shelf Life (Solid) | 2 years under recommended storage | [2] |

| Solution Stability | Data not available |

Forced Degradation Studies

Forced degradation (or stress testing) is crucial to identify potential degradation products and pathways. This data is vital for developing stability-indicating analytical methods and understanding potential liabilities in formulation development. The table below serves as a template for summarizing results from such studies.

| Stress Condition | Time | % Degradation | Major Degradants |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | Variable | Data not available | Data not available |

| Base Hydrolysis (e.g., 0.1 N NaOH, 25°C) | Variable | Data not available | Data not available |

| Oxidation (e.g., 3% H₂O₂, 25°C) | Variable | Data not available | Data not available |

| Thermal (e.g., 80°C, solid state) | Variable | Data not available | Data not available |

| Photostability (ICH Q1B options) | Variable | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a new chemical entity.

Objective: To investigate the degradation of this compound under various stress conditions and identify its primary degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature-controlled ovens and water baths

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 N HCl to yield a final acid concentration of 0.1 N). Incubate at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.2 N NaOH to yield a final base concentration of 0.1 N). Incubate at room temperature. Withdraw samples at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of acid, and dilute for analysis. Due to the ester linkage, base hydrolysis is often rapid.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution of the compound at a similar temperature. Sample at various time points for analysis.

-

Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating LC-MS method. The PDA detector will help assess peak purity, while the MS will help in the identification of degradation products.

Conclusion

The available data on this compound provides a basic foundation for its handling and storage, identifying it as a hygroscopic, crystalline solid that should be stored under refrigerated and protected conditions. However, a significant gap exists in the public domain regarding its quantitative solubility and detailed stability profile under various pharmaceutically relevant conditions.

For researchers and drug development professionals, the experimental determination of these properties is a mandatory next step. The generalized protocols provided in this guide offer a robust framework for generating the necessary data to support further research, formulation development, and the establishment of a comprehensive quality profile for this compound. The generation of this data will be crucial for unlocking the full potential of this promising L-carnitine derivative.

References

In Vivo Metabolism of Acetoacetyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetyl-L-carnitine chloride, more commonly referred to in scientific literature as Acetyl-L-carnitine (ALCAR) chloride, is the acetylated ester of L-carnitine. It plays a crucial role in intermediary metabolism, acting as a carrier of acetyl groups across the inner mitochondrial membrane, and is involved in cellular energy production, particularly in the transport of long-chain fatty acids for β-oxidation.[1][2] This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, biotransformation, and excretion. The information presented is synthesized from various preclinical and clinical studies to serve as a valuable resource for researchers and professionals in drug development.

Pharmacokinetics

The in vivo disposition of Acetoacetyl-L-carnitine is characterized by partial hydrolysis, distribution into various tissues, and renal excretion. The bioavailability of orally administered Acetoacetyl-L-carnitine is relatively low and can be influenced by the dose.

Data Presentation

The following tables summarize the pharmacokinetic parameters of Acetoacetyl-L-carnitine and its primary metabolite, L-carnitine, following oral and intravenous administration in various species.

Table 1: Pharmacokinetic Parameters of Acetyl-L-carnitine and L-carnitine in Healthy Human Volunteers After a Single Oral Administration of 2.0 g L-carnitine. [3]

| Parameter | L-carnitine | Acetyl-L-carnitine (ALCAR) |

| Cmax (μmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 |

| Tmax (h) | 3.4 ± 0.46 | - |

| AUC (0-∞) (μmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 |

| t½ (h) | 60.3 ± 15.0 | 35.9 ± 28.9 |

Table 2: Pharmacokinetic Parameters of L-carnitine in Rats After a Single Oral Administration. [4]

| Dose | Bioavailability (%) |

| 0.05 μmol/rat | 96.7 |

| 100 μmol/rat | 33.0 |

Table 3: Tissue Distribution of Total Carnitine in Rats of Different Ages. [5]

| Tissue | 5 Months (nmol/g) | 30 Months (nmol/g) |

| Brain | 2.5 ± 0.1 | 1.8 ± 0.1 |

| Heart | 15.2 ± 0.8 | 10.5 ± 0.7 |

| Tibial Muscle | 12.8 ± 0.6 | 8.9 ± 0.5 |

| Liver | 4.2 ± 0.3 | 10.1 ± 0.9 |

| Serum (nmol/ml) | 55.3 ± 2.1 | 38.6 ± 1.9* |

*Statistically significant decrease compared to 5-month-old rats.

Table 4: Urinary Excretion of L-carnitine and Acylcarnitines in Healthy Subjects After a Single 2.0 g Oral Dose of L-carnitine. [6]

| Time Interval (h) | L-carnitine (μmol) | Acetyl-L-carnitine (μmol) |

| 0-2 | 53.13 ± 31.36 | 29.70 ± 14.43 |

| 2-4 | 166.93 ± 76.87 | 80.59 ± 32.70 |

| 4-8 | 219.92 ± 76.30 | 109.85 ± 49.21 |

| 8-12 | 100.48 ± 23.89 | 58.65 ± 18.55 |

| 12-24 | 72.07 ± 25.77 | 80.43 ± 35.44 |

Metabolic Pathways

Acetoacetyl-L-carnitine is readily absorbed, in part without hydrolysis, and participates in several key metabolic pathways.[7][8] Its primary roles include donating its acetyl group to coenzyme A (CoA) to form acetyl-CoA and facilitating the transport of fatty acids into the mitochondria for energy production via the carnitine shuttle.

Biotransformation and the Carnitine Shuttle

Upon administration, Acetoacetyl-L-carnitine can be hydrolyzed to L-carnitine and acetate by esterases in the plasma and tissues.[9] Both Acetoacetyl-L-carnitine and L-carnitine are crucial components of the carnitine shuttle, a vital process for cellular energy metabolism.

Caption: Metabolic fate of Acetoacetyl-L-carnitine and its role in the carnitine shuttle.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of in vivo metabolism of Acetoacetyl-L-carnitine.

Animal Studies

1. Animal Models and Housing:

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.[5]

-

Age: Age can be a significant variable; studies often use both young (e.g., 3-5 months) and old (e.g., 22-28 months) animals to assess age-related metabolic changes.[5]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires specific dietary restrictions.

2. Administration of this compound:

-

Oral Administration (Gavage): A solution of this compound in a suitable vehicle (e.g., water or saline) is administered directly into the stomach using a gavage needle. Doses can range from 100 mg/kg to 300 mg/kg.

-

Oral Administration (in drinking water): For longer-term studies, this compound can be dissolved in the drinking water at a specified concentration (e.g., 1.5% w/v).[10] Fluid consumption is monitored to estimate the daily dose.

-

Intravenous Administration: The compound is dissolved in sterile saline and injected via a tail vein or other suitable vessel. This route is used to determine absolute bioavailability and intrinsic metabolic pathways without the influence of absorption.

3. Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common methods include tail vein, saphenous vein, or retro-orbital sinus puncture for smaller volumes, and cardiac puncture for terminal collection. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified intervals (e.g., 0-4h, 4-8h, 8-24h). The volume of urine and weight of feces are recorded, and samples are stored at -80°C.[6]

-

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, heart, skeletal muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.[5]

Analytical Methods

1. Sample Preparation:

-

Plasma: Proteins are precipitated by adding a solvent like methanol or acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Tissues: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Proteins are then precipitated as described for plasma.

2. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Derivatization: As Acetoacetyl-L-carnitine and L-carnitine lack a strong chromophore, pre-column derivatization is often employed to enhance detection. Common derivatizing agents include 1-aminoanthracene.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: A fluorescence detector is used to quantify the derivatized analytes.

3. Quantification by Tandem Mass Spectrometry (MS/MS):

-

Chromatography: Liquid chromatography is used to separate the analytes before they enter the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding stable isotope-labeled internal standard.

Caption: A typical experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound is a multifaceted process involving absorption, partial hydrolysis, extensive tissue distribution, and renal excretion. A significant portion of an oral dose is hydrolyzed to L-carnitine, which, along with the parent compound, participates in crucial cellular energy pathways, most notably the carnitine shuttle for fatty acid oxidation. The pharmacokinetic profile is characterized by low oral bioavailability, which appears to be dose-dependent. Understanding these metabolic and pharmacokinetic properties is essential for the rational design of therapeutic strategies and nutritional interventions involving Acetoacetyl-L-carnitine. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting further research to elucidate the complete metabolic fate and potential therapeutic applications of this compound.

References

- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. utppublishing.com [utppublishing.com]

- 4. Fractional absorption of L-carnitine after oral administration in rats: evaluation of absorption site and dose dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of development and nutritional state on the uptake, metabolism and release of free and acetyl-L-carnitine by the rodent small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Feeding acetyl-l-carnitine and lipoic acid to old rats significantly improves metabolic function while decreasing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Acetyl-L-Carnitine Chloride in Rodent Models: An In-depth Technical Guide

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for acetoacetyl-L-carnitine chloride. Therefore, this technical guide focuses on the closely related and extensively studied compound, acetyl-L-carnitine chloride (ALCAR) , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacokinetic profile in rodent models.

Introduction

Acetyl-L-carnitine (ALCAR) is the acetyl ester of L-carnitine, a vital molecule in cellular energy metabolism. It plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation and is involved in modulating the acetyl-CoA pool.[1][2] Due to its potential neuroprotective and cognitive-enhancing effects, ALCAR has been the subject of numerous preclinical studies. Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in rodent models is fundamental for the design and interpretation of these studies and for the translation of findings to clinical applications.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of acetyl-L-carnitine following oral and intravenous administration in rodent models.

Table 1: Oral Administration of Acetyl-L-Carnitine in Rodents

| Species | Dose | Cmax | Tmax (h) | AUC | Half-life (h) | Reference |

| Rat | 100 mg/kg (gavage) | - | - | - | - | [3] |

| Rat | 75 mg/kg (in drinking water) | - | - | - | - | [4] |

| Mouse | 2 mmol/kg/day (p.o.) | - | - | - | - | [5] |

Note: Specific Cmax, Tmax, AUC, and half-life values for oral administration in rodents were not explicitly detailed in the provided search results. The references indicate studies where oral administration was performed, but detailed pharmacokinetic parameters were not reported.

Table 2: Intravenous Administration of Acetyl-L-Carnitine in Rodents

| Species | Dose | Initial Half-life (h) | Terminal Half-life (h) | Reference |

| Rat | 50 mg/kg | - | - | [6] |

Note: Detailed multiphasic half-life data was more readily available for human studies. For instance, after a 500 mg IV injection in healthy volunteers, acetyl-L-carnitine plasma concentrations returned to baseline within 12 hours.[7] A study in patients with Alzheimer's disease receiving 30 mg/kg IV showed a biphasic curve with average half-lives of 0.073 h and 1.73 h.[8] While rodent-specific IV pharmacokinetic parameters are less detailed in the provided results, the general principle of rapid initial distribution followed by a slower elimination phase is expected to be similar.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics of acetyl-L-carnitine in rodent models, based on information from the literature.

Animal Models

-

Species: Sprague-Dawley or Fischer 344 rats and various mouse strains (e.g., Balb/c, CD-1) are commonly used.[4][9]

-

Age and Weight: The age and weight of the animals are critical parameters and should be clearly stated. Studies have used both young (e.g., 3-5 months) and old (e.g., 22-28 months) rats to investigate age-related effects.[1]

-

Acclimatization: Animals are typically acclimatized to the facility for at least one week before the experiment to minimize stress.[1]

-

Housing: Standard housing conditions include controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless the experimental design requires fasting.

Drug Administration

-

Formulation: Acetyl-L-carnitine chloride is typically dissolved in sterile saline or water.[3]

-

Dosage: Doses can vary, for example, 100 mg/kg has been administered to rats.[3] The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.

-

Procedure: A stainless steel or flexible plastic gavage needle of appropriate size is used. The length of the needle should be pre-measured to extend from the mouth to the last rib to ensure direct delivery to the stomach and avoid perforation. The animal is restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach for substance administration. Post-administration, the animal is monitored for any signs of distress.

-

Formulation: Acetyl-L-carnitine is dissolved in a sterile, isotonic solution suitable for injection.

-

Dosage: Doses are typically lower than oral doses due to higher bioavailability.

-

Procedure: Injection is commonly performed into the tail vein of mice or rats. The animal is placed in a restrainer to expose the tail, which may be warmed to dilate the veins. A small gauge needle (e.g., 27-30G) is used for the injection.

Blood Sample Collection

-

Timing: Serial blood samples are collected at predetermined time points post-dose to characterize the concentration-time profile. Typical time points might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.

-

Collection Sites:

-

Mice: Submandibular vein (cheek bleed), saphenous vein, or retro-orbital sinus are common sites for collecting small, repeated blood samples. Cardiac puncture is used for terminal blood collection.

-

Rats: Saphenous vein, jugular vein (with cannulation for frequent sampling), or tail vein are frequently used.

-

-

Volume: The total blood volume collected should not exceed the guidelines set by the institutional animal care and use committee (IACUC), typically around 10-15% of the total circulating blood volume over a 24-hour period for survival studies.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methods

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of acetyl-L-carnitine in biological matrices.

-

Sample Preparation: Protein precipitation is a common method for extracting acetyl-L-carnitine from plasma samples. This typically involves adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed to retain and separate the polar acetyl-L-carnitine from other plasma components.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often in the positive ion mode with multiple reaction monitoring (MRM) for high specificity and sensitivity. The use of a stable isotope-labeled internal standard (e.g., d3-acetyl-L-carnitine) is crucial for accurate quantification.

Visualizations: Pathways and Workflows

Metabolic Pathway of Acetyl-L-Carnitine

The following diagram illustrates the central role of acetyl-L-carnitine in cellular metabolism.

Experimental Workflow for Rodent Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of acetyl-L-carnitine in rodents.

The Carnitine Shuttle: A Logical Relationship

This diagram illustrates the logical flow of the carnitine shuttle, which is essential for fatty acid metabolism and is where acetyl-L-carnitine plays a key role.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics of acetyl-L-carnitine in rodent models, serving as a valuable resource in the absence of specific data for this compound. The provided tables, protocols, and diagrams offer a foundational understanding for researchers designing and interpreting preclinical studies with this important metabolic compound. Further research is warranted to elucidate the specific pharmacokinetic profile of acetoacetyl-L-carnitine and its potential differences from acetyl-L-carnitine.

References

- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-carnitine and carnitine ester transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of IV and oral acetyl-L-carnitine in a multiple dose regimen in patients with senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

Acetoacetyl-L-Carnitine Chloride: A Technical Guide to its Impact on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-L-carnitine chloride, a prominent ester of L-carnitine, plays a significant role in mitochondrial bioenergetics. This technical guide provides an in-depth analysis of its effects on mitochondrial respiration, drawing upon key findings from preclinical research. While much of the available literature focuses on the closely related acetyl-L-carnitine (ALCAR), often used as the chloride salt in studies, the fundamental mechanisms are largely applicable. This document summarizes quantitative data on oxygen consumption and enzyme activity, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction

Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation. The efficiency of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle is paramount for maintaining cellular health. L-carnitine and its esters are crucial for mitochondrial function, facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4][5][6] Acetoacetyl-L-carnitine, by providing a source of acetyl groups, directly influences the metabolic flux within the mitochondria.

This guide explores the multifaceted effects of this compound on mitochondrial respiration, with a focus on its ability to modulate oxygen consumption, impact key mitochondrial enzymes, and influence cellular signaling pathways. The information presented is intended to provide a robust foundation for further investigation and therapeutic development.

Quantitative Effects on Mitochondrial Respiration

The administration of acetyl-L-carnitine has been shown to quantitatively impact mitochondrial respiration and the activity of associated enzymes. The following tables summarize key findings from various studies.

| Parameter | Test System | Treatment | Result | Reference |

| Oxygen Consumption | Isolated rat liver mitochondria | 15 mM L-acetylcarnitine | ~25% stimulation | [1] |

| Oxygen Consumption | Hepatocytes from old rats | Acetyl-L-carnitine (ALCAR) supplementation (1.5% w/v in drinking water for 1 month) | Restored age-associated decline to levels of young rats. | [7][8] |

| State III Respiration | Mitochondria from injured rat spinal cord | Acetyl-L-carnitine (ALCAR) | Restored respiration rates to normal levels. | [9] |

| Mitochondrial Membrane Potential | Hepatocytes from old rats | ALCAR supplementation | Significantly reverses the age-associated decline. | [10] |

| Enzyme/Complex | Test System | Condition | Effect of L-carnitine/Acetyl-L-carnitine | Reference |

| Citric Acid Cycle Enzymes (Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, malate dehydrogenase) | Heart and skeletal muscle of aged rats | Aging | Activities reverted nearer to that of young control rats. | [11] |

| Electron Transport Chain Complexes (NADH dehydrogenase, Cytochrome c oxidase) | Heart and skeletal muscle of aged rats | Aging | Activities reverted nearer to that of young control rats. | [11] |

| Respiratory Chain Complex III | Interfibrillar mitochondria from elderly rat hearts | Aging | Abolished the age-associated defect. | [12] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of acetyl-L-carnitine on mitochondrial function.

Animal Models and Treatment

-

Animal Model: Young (3-5 months) and old (22-28 months) male Fischer 344 rats are commonly used to study age-related decline in mitochondrial function.[7][10]

-

Treatment Regimen: Acetyl-L-carnitine hydrochloride (ALCAR) is typically administered in the drinking water at a concentration of 1.5% (w/v) for a period of one month.[7][8][10] Control groups receive regular drinking water. The pH of the ALCAR solution is sometimes adjusted to be similar to control water.[13]

Isolation of Mitochondria

-

Tissue Preparation: Tissues such as liver or heart are excised, minced, and washed in an ice-cold isolation buffer.

-

Homogenization: The tissue is homogenized using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the mitochondrial fraction from other cellular components. This process is repeated to wash and purify the mitochondrial pellet.

Measurement of Mitochondrial Respiration

-

Oxygen Consumption: Mitochondrial oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber.

-

Respiration Buffer: A typical respiration buffer consists of 125 mM KCl, 2 mM MgCl₂, 2.5 mM KH₂PO₄, 20 mM HEPES, and 0.1% BSA, at a pH of 7.2.[9]

-

Respiratory States:

-

State II Respiration: Initiated by the addition of oxidative substrates such as pyruvate (5 mM) and malate (2.5 mM).[9]

-

State III Respiration (Active Respiration): Induced by the addition of a known amount of ADP (e.g., 120 nmol).[9] This state reflects the maximum capacity of the electron transport chain when substrate and ADP are not limiting.

-

State IV Respiration (Resting Respiration): Measured after the phosphorylation of the added ADP is complete or induced by the addition of an ATP synthase inhibitor like oligomycin (1 µM).[9]

-

-

Respiratory Control Ratio (RCR): Calculated as the ratio of State III to State IV respiration rate, which is a key indicator of the coupling of oxidative phosphorylation.

Assessment of Mitochondrial Membrane Potential

-

Fluorescent Probe: Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Procedure: Isolated hepatocytes or mitochondria are incubated with Rhodamine 123.[10]

-

Analysis: The fluorescence intensity is measured using flow cytometry or a fluorescence microscope, with a decrease in fluorescence indicating a depolarization of the mitochondrial membrane.[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on mitochondrial respiration through several interconnected pathways. The primary mechanism involves the delivery of acetyl groups into the mitochondrial matrix, which directly fuels the TCA cycle and influences protein acetylation.

The Carnitine Shuttle and Acetyl-CoA Production

L-carnitine and its acetylated form are transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase (CACT).[6] Once inside the matrix, carnitine acetyltransferase (CAT) catalyzes the reversible transfer of the acetyl group from acetyl-L-carnitine to coenzyme A (CoA), forming acetyl-CoA. This increases the pool of acetyl-CoA available to enter the TCA cycle.

Caption: Transport of Acetyl-L-Carnitine and conversion to Acetyl-CoA.

Impact on the TCA Cycle and Electron Transport Chain

By increasing the availability of acetyl-CoA, acetoacetyl-L-carnitine supplementation can enhance the activity of the TCA cycle. This leads to an increased production of reducing equivalents (NADH and FADH₂), which are then oxidized by the electron transport chain. The subsequent increased flow of electrons through the ETC complexes drives proton pumping and ultimately, ATP synthesis, thereby increasing oxygen consumption.

Caption: Stimulation of the TCA cycle and subsequent increase in ATP production.

Modulation of Mitochondrial Protein Acetylation

Recent evidence suggests that acetyl-L-carnitine can influence the acetylation of mitochondrial proteins.[12] The increased pool of acetyl-CoA can serve as a substrate for acetyltransferases that modify lysine residues on various mitochondrial proteins, including enzymes of the TCA cycle and β-oxidation, as well as components of the ATP synthase complex.[12] This post-translational modification can alter the activity of these proteins, although the precise functional consequences are still under investigation.

Caption: Influence of increased Acetyl-CoA on mitochondrial protein acetylation.

Conclusion

This compound, primarily through its conversion to acetyl-L-carnitine, demonstrates a significant capacity to enhance mitochondrial respiration. By providing a readily available source of acetyl-CoA, it stimulates the TCA cycle and electron transport chain, leading to increased oxygen consumption and ATP production. This is particularly beneficial in conditions of age-related mitochondrial decline. Furthermore, its role in modulating mitochondrial protein acetylation opens up new avenues for understanding its regulatory functions in cellular metabolism. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound in mitochondrial medicine.

References

- 1. Carnitine and Acetyl L-Carnitine. Differences, functions and method of use [yamamotonutrition.com]

- 2. mdpi.com [mdpi.com]

- 3. Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Carnitine in Acetoacetate Production and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthaid.co.uk [healthaid.co.uk]

- 6. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Acetoacetyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Acetoacetyl-L-carnitine chloride, a derivative of L-carnitine with potential applications in neuroprotection and metabolic health research.[1] The synthesis involves the acetoacetylation of L-carnitine hydrochloride using diketene. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product.

Introduction

This compound is a derivative of L-carnitine, a compound known for its crucial role in fatty acid metabolism and energy production within the mitochondria.[1] Interest in this compound stems from its potential to enhance mitochondrial function and its neuroprotective properties, making it a compound of interest for research into age-related cognitive decline and neurodegenerative diseases.[1] These application notes provide a comprehensive guide for the laboratory-scale synthesis of this compound to facilitate further research into its biochemical and pharmacological properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ClNO₅ | [1] |

| Molecular Weight | 281.69 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity (by TLC) | ≥ 98% | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis Workflow

The synthesis of this compound is achieved through the reaction of L-carnitine hydrochloride with diketene. The overall workflow is depicted in the following diagram.

Caption: A schematic overview of the synthesis process for this compound.

Experimental Protocol

Materials and Equipment

-

L-Carnitine hydrochloride (reagent grade)

-

Diketene (freshly distilled)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Glacial acetic acid

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-carnitine hydrochloride (1 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Diketene: Cool the suspension in an ice bath. Slowly add freshly distilled diketene (1.1 equivalents) dropwise to the stirred suspension using an addition funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, quench any unreacted diketene by the slow addition of water.

-

Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acetic acid.

-

Purification: Purify the crude product by recrystallization. A common solvent system for similar compounds is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization.

-

Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the trimethylammonium group, the acetyl group of the acetoacetyl moiety, and the protons of the carnitine backbone. |

| ¹³C NMR | The spectrum should display signals corresponding to the carbonyl carbons of the ester and ketone, the quaternary ammonium carbon, and the carbons of the carnitine and acetoacetyl groups. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the cationic part of the molecule (m/z of C₁₁H₂₀NO₅⁺). |

| Melting Point | The melting point of the purified product should be determined and compared with literature values if available. |

Signaling Pathway Involvement

Acetoacetyl-L-carnitine, as a derivative of L-carnitine, is expected to be involved in mitochondrial energy metabolism. The core function of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Acetoacetyl-L-carnitine may influence this pathway or be metabolized to provide ketone bodies as an alternative energy source.

Caption: A diagram illustrating the potential involvement of Acetoacetyl-L-carnitine in mitochondrial fatty acid and ketone body metabolism.

Safety Precautions

-

Diketene is a toxic and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed under anhydrous conditions as diketene reacts with water.

-

Follow standard laboratory safety procedures for handling and disposing of chemical reagents.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. By following these guidelines, researchers can produce this compound for further investigation into its biological activities and potential therapeutic applications. The characterization data obtained should be carefully analyzed to ensure the identity and purity of the final product.

References

HPLC analytical method for Acetoacetyl-L-carnitine chloride

An HPLC (High-Performance Liquid Chromatography) analytical method for Acetoacetyl-L-carnitine chloride is crucial for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol for the quantitative analysis of this compound. The proposed method is based on established principles for the analysis of short-chain acylcarnitines, employing pre-column derivatization for enhanced UV detection.

Application Note

Introduction

This compound is a derivative of L-carnitine, playing a role in fatty acid metabolism and energy production. Accurate and reliable quantification of this compound is essential for various research applications, including metabolic studies, pharmaceutical development, and quality control. Due to its polar nature and lack of a strong chromophore, direct analysis of Acetoacetyl-L-carnitine by reversed-phase HPLC with UV detection is challenging. This application note describes a robust HPLC method that incorporates a pre-column derivatization step to introduce a UV-active moiety, allowing for sensitive and specific detection.

Principle of the Method

This method involves the derivatization of the carboxyl group of Acetoacetyl-L-carnitine with a chromophoric agent, p-Bromophenacyl Bromide (p-BPB), to enable sensitive UV detection. The resulting derivative is then separated on a reversed-phase C18 column with a gradient elution profile and quantified using a UV detector.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector is suitable. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound.

1. Reagents and Materials

-

This compound reference standard

-

p-Bromophenacyl Bromide (p-BPB)

-

18-Crown-6

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (reagent grade)

-

Potassium Bicarbonate

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Derivatization Reagent (p-BPB solution): Dissolve 240 mg of p-BPB and 26 mg of 18-Crown-6 in 10 mL of acetonitrile. This solution should be prepared fresh.

-

Potassium Bicarbonate Solution (1 M): Dissolve 10 g of potassium bicarbonate in 100 mL of deionized water.

3. Sample Preparation and Derivatization

-